molecular formula C14H13BrN4O B8161047 7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline

7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline

Cat. No.: B8161047
M. Wt: 333.18 g/mol
InChI Key: RPQPXWAVIFLGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a bromine atom at the 7th position of the quinoxaline ring and a pyrazolyl group substituted with a 2-methoxyethyl chain. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline typically involves multi-step organic reactions One common method starts with the bromination of quinoxaline to introduce the bromine atom at the 7th position This is followed by the formation of the pyrazolyl group through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents at the bromine position.

Scientific Research Applications

7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets. The bromine atom and the pyrazolyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(1H-pyrazol-4-yl)quinoxaline
  • 2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)quinoxaline
  • 7-Bromoquinoxaline

Uniqueness

7-Bromo-2-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)quinoxaline is unique due to the presence of both the bromine atom and the 2-methoxyethyl-substituted pyrazolyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-bromo-2-[1-(2-methoxyethyl)pyrazol-4-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c1-20-5-4-19-9-10(7-17-19)14-8-16-12-3-2-11(15)6-13(12)18-14/h2-3,6-9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQPXWAVIFLGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.